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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612 Get Quote

Executive Summary
TMC647055 (Choline Salt) is a macrocyclic, non-nucleoside inhibitor (NNI) of the Hepatitis C

Virus (HCV) NS5B RNA-dependent RNA polymerase. Unlike nucleoside analogs (NIs) that act

as chain terminators at the catalytic active site, TMC647055 functions as an allosteric inhibitor.

It specifically targets the Thumb I (T1) pocket of the polymerase, locking the enzyme in an

open, inactive conformation.

The choline salt formulation (Compound 18a) was developed to overcome the inherent

solubility limitations of the parent macrocyclic indole scaffold, thereby improving oral

bioavailability and pharmacokinetic exposure. This guide details the molecular mechanism,

resistance profile, and validation protocols for this compound.[1]

Molecular Architecture & Physicochemical Basis
Structural Class
TMC647055 belongs to a class of macrocyclic indole inhibitors.[2] The design originated from a

6-carboxylic acid indole chemotype, which was optimized via structure-based drug design

(SBDD) into a 17-membered macrocycle.[3] This cyclization restricts the conformational

flexibility of the inhibitor, pre-organizing it for high-affinity binding to the NS5B target.

The Choline Salt Rationale
The parent molecule of TMC647055 contains an acyl sulfonamide moiety (
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). The proton on the nitrogen atom within this functional group is acidic (pKa

4–5).

Challenge: The free acid form of macrocyclic HCV inhibitors often exhibits poor aqueous

solubility, limiting intestinal absorption and systemic exposure.

Solution: Formulation as a Choline salt (2-hydroxyethyltrimethylammonium).[4]

Mechanism: The quaternary ammonium cation of choline forms a stable salt with the ionized

acyl sulfonamide anion. This modification significantly enhances dissolution rates and oral

bioavailability (F) in preclinical models without altering the intrinsic potency of the

pharmacophore.

Mechanism of Action (MoA)
Target: NS5B RNA-dependent RNA Polymerase
The HCV NS5B protein has a classic "right hand" architecture comprising three subdomains:

Fingers, Palm, and Thumb.[2] The catalytic active site resides in the Palm domain.[2] For RNA

replication to occur, the enzyme must undergo a conformational change from an "open" state to

a "closed" active state, creating a tunnel for the RNA template and ribonucleotides.

Binding Site: Thumb I (NNI-1)
TMC647055 binds specifically to the Thumb I (T1) allosteric site.

Location: The T1 site is situated at the upper section of the Thumb domain.

Interaction: In the active apo-enzyme, a flexible loop from the Fingers domain, known as the

1 loop (Lambda 1), extends across the cleft to contact the Thumb domain.[2] This interaction
is critical for stabilizing the "closed" conformation required for RNA synthesis initiation.

Allosteric Inhibition Mechanism
Displacement: TMC647055 binds to the T1 pocket with high affinity.

Steric Clash: The bulky macrocyclic structure of the inhibitor physically occupies the space

normally reserved for the
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1 loop.

Conformational Locking: By preventing the

1 loop from docking onto the Thumb domain, TMC647055 prevents the Fingers and Thumb
domains from closing.

Result: The enzyme is locked in a thermodynamically stable but catalytically inactive open

conformation. It cannot initiate RNA synthesis or form a productive elongation complex.

MoA Visualization
The following diagram illustrates the allosteric inhibition pathway.
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Caption: TMC647055 binds Thumb I, displacing the Lambda 1 loop and locking NS5B in an

inactive state.

Pharmacology & Resistance Profile[1][2][3][5][6][7]
[8][9][10][11]
Potency Data
TMC647055 demonstrates nanomolar potency against HCV Genotype 1.
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Parameter Assay Type
Value (Genotype
1b)

Value (Genotype
1a)

IC50 Enzymatic (RdRp) ~34 nM N/A

EC50 Replicon (Luciferase) ~77 nM N/A

EC50 Replicon (RT-PCR) ~139 nM ~166 nM

EC90 Replicon (Luciferase) ~300 nM N/A

Resistance Profile
As a Thumb I inhibitor, TMC647055 selects for specific resistance-associated variants (RAVs)

within the binding pocket.

Primary Mutation: P495L (Proline to Leucine at position 495).

Effect: Causes a massive loss in potency (>300-fold shift in EC50).

Mechanism: Proline 495 is a key residue in the T1 pocket. Substitution with the bulkier

Leucine residue creates a steric clash with the inhibitor, preventing binding while

maintaining viral fitness.

Secondary Mutations:

L392I: ~9-fold shift.

V494A: ~3-fold shift.

Cross-Resistance: TMC647055 retains activity against viruses resistant to Nucleoside

Inhibitors (e.g., S282T) and other NNI classes (Palm I/II binders), confirming its distinct

binding site.

Experimental Protocols
Protocol A: Recombinant NS5B Enzymatic Assay
(Primer-Dependent)
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Purpose: To quantify the intrinsic inhibitory activity (IC50) of TMC647055 against the purified

NS5B enzyme.

Enzyme Prep: Express C-terminally truncated HCV NS5B (e.g.,

21) in E. coli. Purify via affinity chromatography (Ni-NTA) followed by size-exclusion
chromatography.

Reaction Mix: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl

, 1 mM DTT, and 0.05% BSA.

Template/Primer: Anneal a homopolymeric RNA template (poly(C)) with a short primer

(oligo(G)

).

Inhibitor Addition: Dispense TMC647055 (dissolved in DMSO) into 384-well plates in a serial

dilution series.

Initiation: Add NS5B enzyme (final conc. 5–20 nM) and initiate the reaction with a mix of

unlabeled GTP and radiolabeled [

H]-GTP (or a fluorescent analog).

Incubation: Incubate at 30°C for 2 hours.

Termination: Stop reaction by adding cold 10% TCA (Trichloroacetic acid) with

pyrophosphate to precipitate RNA products.

Detection: Harvest precipitates onto glass fiber filters. Measure incorporated radioactivity via

liquid scintillation counting.

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: HCV Replicon Assay (Luciferase Reporter)
Purpose: To assess antiviral potency (EC50) and cytotoxicity in a cellular context.
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Cell Line: Use Huh7-Luc cells stably expressing an HCV subgenomic replicon (Genotype 1b)

fused to a firefly luciferase reporter gene.

Seeding: Plate cells at 5,000 cells/well in 96-well plates containing DMEM with 10% FBS (no

selection antibiotics). Incubate for 24 hours.

Treatment: Add TMC647055 (Choline salt) in a 3-fold serial dilution series (9 points). Final

DMSO concentration should be

0.5%.

Incubation: Incubate cells for 72 hours at 37°C, 5% CO

.

Readout (Efficacy): Lyse cells using a commercial luciferase lysis buffer. Add Luciferin

substrate and measure luminescence using a microplate luminometer. Signal is proportional

to viral RNA replication.

Readout (Cytotoxicity): In a parallel plate, assess cell viability using a resazurin-based assay

(e.g., AlamarBlue) or ATP detection (CellTiter-Glo).

Data Processing:

EC50: Concentration inhibiting 50% of luciferase activity.

CC50: Concentration reducing cell viability by 50%.

Selectivity Index (SI): CC50 / EC50.

Experimental Workflow Diagram
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Caption: Workflow for determining antiviral potency (EC50) and cytotoxicity (CC50) of

TMC647055.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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